Home > Products > Screening Compounds P116484 > 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4181133
CAS Number:
Molecular Formula: C24H24ClNO6
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine, chemically known as dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a prominent calcium channel blocker widely recognized for its therapeutic applications in managing hypertension and angina pectoris. []

Relevance: Nifedipine shares the core 1,4-dihydropyridine ring system with dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, making it a foundational structure for understanding the calcium channel antagonist activity often associated with this class of compounds. [] Differences lie in the substitution patterns on the phenyl ring (nitro vs. chloro) and the presence of a 3,4-dimethoxybenzyl group at the N1 position in the target compound.

(S)-(+)-Manidipine Dihydrochloride and (R)-(-)-Manidipine Dihydrochloride

Compound Description: (S)-(+)-Manidipine dihydrochloride and (R)-(-)-manidipine dihydrochloride are enantiomers of the drug Manidipine, a dihydropyridine calcium channel blocker known for its antihypertensive properties. The (S)-(+)-enantiomer exhibits significantly higher potency than the (R)-(-)-isomer in both in vivo and in vitro studies. []

Relevance: While Manidipine possesses a piperazine ring instead of the 3,4-dimethoxybenzyl substituent found in dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both compounds share the essential 1,4-dihydropyridine scaffold. [] This structural similarity makes Manidipine a relevant reference point for understanding the potential impact of stereochemistry on the biological activity of dihydropyridine calcium channel blockers, which could be relevant to the target compound.

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel water-soluble dihydropyridine calcium channel blocker that exhibits potent, slow-onset, and long-lasting antihypertensive activity. [] Its mechanism of action primarily involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ]

Relevance: Similar to dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, NKY-722 belongs to the 1,4-dihydropyridine class of calcium channel antagonists. [, ] The structural variations lie in the substituents attached to the dihydropyridine core. NKY-722 features a 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester at the 3-position, while the target compound has a methyl ester. Additionally, NKY-722 possesses a nitro group at the meta position of the phenyl ring, while the target compound has a chloro group at the same position. These structural differences could influence their pharmacological profiles, particularly their potency and duration of action.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound represents a novel 1,4-dihydropyridine derivative exhibiting potent and long-lasting antihypertensive effects. [, ] The (S)-(+)-enantiomer of this compound demonstrated significantly greater activity compared to its (R)-(-)-counterpart, highlighting the significance of stereochemistry in its pharmacological profile. []

Relevance: The compound shares the core 1,4-dihydropyridine structure with dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, emphasizing its belonging to the dihydropyridine calcium channel blocker class. [, ] Key structural differences include the presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester substituent at the 3-position and a nitro group at the meta position of the phenyl ring. The variations in substituents can impact pharmacological properties, including potency, duration of action, and potential interactions with target receptors.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog featuring cyanoethyl ester groups at the 3 and 5 positions of the dihydropyridine ring. During saponification experiments, this compound yielded unexpected degradation products, including a hydroxyindolecarboxylic acid derivative, a hydroxydimethyl-β-carbolinecarboxylic acid, and a hydroxydimethyl-oxo-dihydrobenzo[c][2,7]naphthyridine-carboxylic acid. []

Relevance: The structural similarity to dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate lies in the shared 1,4-dihydropyridine core and the 2-nitrophenyl substituent at the 4-position. [] The key difference lies in the ester moieties; this compound possesses cyanoethyl esters, while the target compound has methyl esters. This difference significantly affects chemical reactivity and potentially alters its pharmacological profile and metabolic fate.

Dimethyl 4 (2 chlorophenyl) 1,4 dihydro 2,6 dimethyl 3,5 pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist. Studies demonstrate that DCDDP can effectively lower pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide levels in the lungs. [, ]

Methyl Pentyl 1,4 Dihydro 2,6 Dimethyl 4 (3 Nitrophenyl) 3,5 Pyridinedicarboxylate (MN9202)

Compound Description: MN9202 is a dihydropyridine derivative that has demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [, ] It has also shown potential in reducing red blood cell cytosolic free calcium concentration and inhibiting membrane lipid peroxidation. []

Relevance: Both MN9202 and dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, sharing the core structure. [, ] They differ in their substituents; MN9202 has a methyl pentyl ester at the 3-position and a 3-nitrophenyl group at the 4-position, whereas the target compound has dimethyl ester and 3-chlorophenyl group, respectively. These structural variations could lead to differences in their pharmacological activities, potencies, and pharmacokinetic profiles.

(+/-)-(R)-3-[(R)-1-Benzyl-3-piperidyl] Methyl 1,4-Dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride (KW-3049)

Compound Description: KW-3049 is a new calcium antagonist belonging to the dihydropyridine class. It demonstrates significant antihypertensive effects in spontaneously hypertensive rats, potentially by inhibiting the development of hypertension and cardiac hypertrophy. [] Unlike some other calcium antagonists, KW-3049 does not appear to increase plasma renin activity or plasma aldosterone concentration. []

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl Methyl 4-(2-Fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Hydrochloride (TC-81)

Compound Description: TC-81, a newly synthesized calcium antagonist, is a dihydropyridine derivative. This lipophilic drug is rapidly absorbed after oral administration and exhibits a long half-life, making it a potential candidate for modified-release formulations. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: These compounds represent a series of 1,4-dihydropyridines where the 4-position substituent is a pyridinyl group, and the ester groups at the 3- and 5-positions can vary. This class of compounds has shown calcium channel antagonist activity, with the potency influenced by the position of the nitrogen atom in the pyridinyl ring and the size of the alkyl ester substituents. []

Relevance: This group of compounds, along with dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belong to the broader 1,4-dihydropyridine class known for calcium channel blocking activity. [] The presence of a pyridinyl group at the 4-position in these compounds, compared to a chlorophenyl group in the target compound, presents an interesting structural variation. This difference highlights how bioisosterism, where different substituents can elicit similar biological effects, plays a role in drug design within this class of calcium channel antagonists.

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

Compound Description: This series of 1,4-dihydropyridines is characterized by a unique 4-[3-(1-methoxycarbonyl-1,4-dihydropyridyl)] substituent and varying dialkyl ester groups. These compounds have demonstrated calcium channel antagonist activity, with the size of the dialkyl ester and the substituent at the 4-position of the 1,4-dihydropyridyl moiety influencing their potency. []

(+)- and (-)-3-Isopropyl 5-(4-Methylphenethyl) 1,4-Dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

Compound Description: These are enantiomers of a dihydropyridine derivative that exhibit dual cardioselective partial calcium channel agonist/smooth muscle selective calcium channel antagonist effects. The (-)-enantiomer shows significantly higher antagonist activity than the (+)-enantiomer, while the (+)-enantiomer exhibits a greater positive inotropic effect. []

Relevance: These enantiomers, alongside dimethyl 4-(3-chlorophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belong to the 1,4-dihydropyridine family. [] The key difference lies in the presence of a 3-isopropyl and a 5-(4-methylphenethyl) substituent, along with a 2-pyridyl group at the 4-position in these enantiomers. This contrasts with the dimethyl ester and 3-chlorophenyl group present in the target compound. This difference emphasizes the impact of stereochemistry and specific substituents on the pharmacological profile of dihydropyridines, potentially leading to distinct activity profiles.

Properties

Product Name

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24ClNO6

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C24H24ClNO6/c1-29-20-9-8-15(10-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-5-7-17(25)11-16/h5-11,13-14,22H,12H2,1-4H3

InChI Key

NRJZKAIXKYAMSU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.